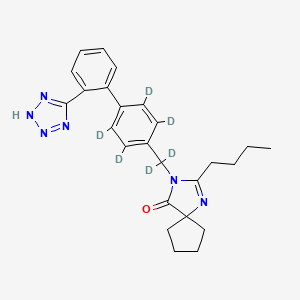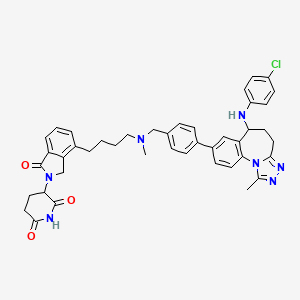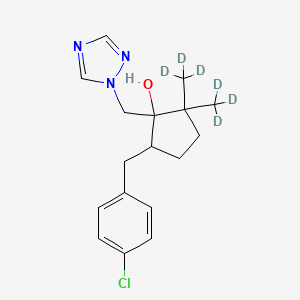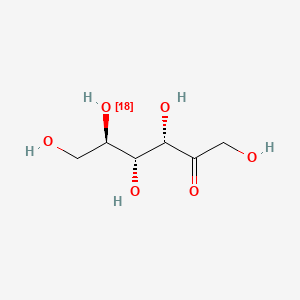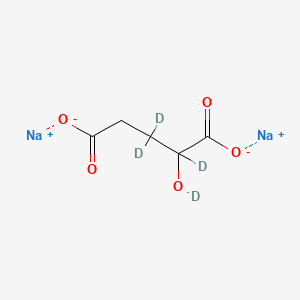
Hsp90-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsp90-IN-21 is a chemical compound known for its potent antiplasmodial activity. It is particularly effective against the erythrocytic stage of Plasmodium falciparum, the parasite responsible for malaria. The compound has shown promising results in inhibiting the growth of P. falciparum strains Pf3D7 and PfDd2, with IC50 values of 0.04 and 0.17 μM, respectively . Additionally, this compound exhibits cytotoxicity against human liver hepatocellular carcinoma cell line (HepG2) with an IC50 value of 2.91 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-21 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route generally includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, amines, and acids under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This may include halogenation, methylation, or other modifications using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency and yield.
Process Optimization: Parameters such as temperature, pressure, and reaction time are finely tuned to maximize efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Hsp90-IN-21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Hsp90-IN-21 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored as a potential therapeutic agent for treating malaria and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Hsp90-IN-21 exerts its effects by inhibiting the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the folding, stabilization, and degradation of various proteins. By inhibiting Hsp90, this compound disrupts the function of proteins essential for the survival and proliferation of Plasmodium falciparum and cancer cells . This inhibition leads to the accumulation of misfolded proteins, ultimately causing cell death.
Comparison with Similar Compounds
Hsp90-IN-21 is unique compared to other Hsp90 inhibitors due to its high potency and selectivity. Similar compounds include:
Geldanamycin: Another Hsp90 inhibitor with a different chemical structure and lower potency.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacokinetic properties but still less potent than this compound.
PU-H71: A purine-scaffold Hsp90 inhibitor with distinct binding characteristics and applications.
Properties
Molecular Formula |
C24H22ClN3O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C24H22ClN3O2/c1-16-24-21(11-12-26-16)20-9-8-19(30-2)15-22(20)28(24)14-13-27-23(29)10-5-17-3-6-18(25)7-4-17/h3-12,15H,13-14H2,1-2H3,(H,27,29)/b10-5+ |
InChI Key |
SIGRBVUXXKXLGT-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCNC(=O)/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCNC(=O)C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


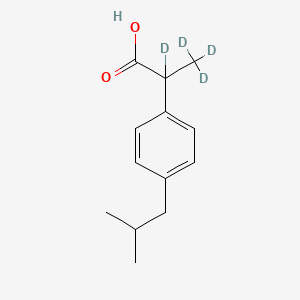
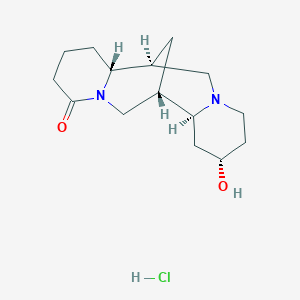
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
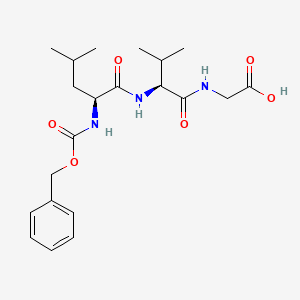


![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
